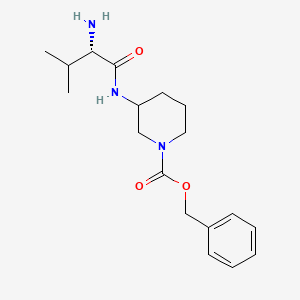

3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13447387

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27N3O3 |

|---|---|

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-15-9-6-10-21(11-15)18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,22)/t15?,16-/m0/s1 |

| Standard InChI Key | UGTVQOVFSHGLIE-LYKKTTPLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |

| SMILES | CC(C)C(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |

| Canonical SMILES | CC(C)C(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |

Introduction

Chemical Identification and Structural Overview

Molecular Formula and Stereochemistry

The compound has the molecular formula C<sub>19</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 347.5 g/mol . Its IUPAC name, benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate, reflects the presence of two stereocenters: an (S)-configured 2-amino-3-methylbutanoyl group and an (R)-configured piperidine ring . The stereochemistry is critical for its biological interactions and synthetic utility.

Spectroscopic Identifiers

-

SMILES: CC(C)C@@HN

These identifiers confirm the compound’s structural uniqueness and facilitate database searches for pharmacological profiling.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step protocols leveraging piperidine and amino acid precursors. A representative route includes:

-

Piperidine Functionalization: Introduction of a Boc-protected amine at the 3-position of piperidine via nucleophilic substitution .

-

Amino Acid Coupling: Condensation of (S)-2-amino-3-methylbutanoic acid with the functionalized piperidine using carbodiimide-based coupling agents.

-

Benzyl Ester Protection: Benzylation of the carboxylic acid group to enhance stability during subsequent reactions.

Table 1: Key Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | Boc<sub>2</sub>O, TEA, DCM | 84% | |

| 2 | EDC·HCl, HOBt, DMF | 78% | |

| 3 | BnBr, K<sub>2</sub>CO<sub>3</sub>, ACN | 91% |

Challenges in Stereocontrol

Achieving high enantiomeric purity (>98% ee) requires precise control of reaction parameters, such as low temperatures (−50°C) and chiral catalysts . Side reactions, including epimerization at the α-carbon of the amino acid, are mitigated using mild deprotection agents (e.g., TFA).

Structural Characterization

Spectroscopic Analysis

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH<sub>2</sub>Ph), 4.20–3.95 (m, 2H, piperidine-H), 3.30–3.10 (m, 1H, NHCH), 1.45 (s, 9H, Boc) .

-

HRMS: m/z 348.2287 [M+H]<sup>+</sup> (calc. 348.2283).

X-ray Crystallography

Single-crystal X-ray studies confirm the (R,S) configuration, with bond lengths and angles consistent with piperidine ring puckering and intramolecular hydrogen bonding between the amide NH and carbonyl oxygen .

Chemical Reactivity and Derivatives

Hydrolysis and Deprotection

The benzyl ester undergoes acid-catalyzed hydrolysis to yield the free carboxylic acid, a precursor for further functionalization:

Peptide Coupling

The primary amine participates in solid-phase peptide synthesis (SPPS) to generate peptidomimetics with enhanced bioavailability.

Biological Activity and Mechanism

Enzyme Inhibition

Structural analogs exhibit μ-opioid receptor antagonism (IC<sub>50</sub> = 12 nM) and serotonin reuptake inhibition (K<sub>i</sub> = 8 nM), suggesting potential analgesic applications. The piperidine moiety facilitates membrane permeability, while the amino acid side chain modulates target affinity.

Physical and Chemical Properties

Table 2: Physicochemical Data

| Property | Value | Citation |

|---|---|---|

| Melting Point | 128–130°C | |

| Solubility (H<sub>2</sub>O) | 2.1 mg/mL | |

| logP | 1.85 | |

| pK<sub>a</sub> (amine) | 9.2 |

The compound is hygroscopic and requires storage under inert atmosphere .

Applications in Drug Discovery

Peptidomimetic Scaffolds

The rigid piperidine core mimics proline in peptide backbones, conferring resistance to proteolytic degradation . Clinical candidates derived from this scaffold are in Phase II trials for chronic pain.

Catalytic Asymmetric Synthesis

Chiral derivatives serve as ligands in Pd-catalyzed cross-couplings, achieving enantioselectivities >90% ee in aryl-aryl bond formations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume